

Application Note: Determination of Calcipotriol Impurity C by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Calcipotriol Impurity C

Cat. No.: B13838304

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Abstract

This application note provides a detailed protocol for the determination of **Calcipotriol Impurity C** in bulk drug substance using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described method is based on the European Pharmacopoeia (Ph. Eur.) monograph for Calcipotriol, anhydrous, and is suitable for the quantification of related substances. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Calcipotriol.

Introduction

Calcipotriol is a synthetic vitamin D3 analogue used in the treatment of psoriasis. During its synthesis and storage, several impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. **Calcipotriol Impurity C** is one of the specified impurities in the European Pharmacopoeia. This application note outlines the HPLC method for the separation and quantification of this impurity.

Experimental

Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1. These conditions are based on the European Pharmacopoeia monograph for Calcipotriol, anhydrous.[1]

Table 1: HPLC Chromatographic Conditions

Parameter	Value
Column	Octadecylsilyl silica gel for chromatography (C18), 3 µm particle size, 100 mm x 4.0 mm
Mobile Phase	Methanol: Water (70:30, v/v)
Flow Rate	1.0 mL/min
Column Temperature	Ambient
Detection Wavelength	264 nm
Injection Volume	20 µL
Run Time	Approximately twice the retention time of Calcipotriol (Calcipotriol RT ≈ 13.5 min)

Reagents and Materials

- Methanol (HPLC grade)
- Water (HPLC grade or equivalent)
- Calcipotriol Reference Standard (CRS)
- **Calcipotriol Impurity C** reference standard (if available for peak identification)
- Sample of Calcipotriol bulk drug substance

Standard Solution Preparation

Reference Solution (a) - for quantification of impurities:

- Accurately weigh about 2.00 mg of Calcipotriol, anhydrous and dissolve in the solvent mixture (Methanol: Water, 70:30 v/v).

- Dilute to 5.0 mL with the solvent mixture.
- Dilute 1.0 mL of this solution to 100.0 mL with the solvent mixture.

Reference Solution (c) - for system suitability:

- Dissolve 1.0 mg of Calcipotriol Monohydrate CRS (containing impurities B, C, and D) in the solvent mixture.
- Dilute to 2.5 mL with the solvent mixture.

Sample Solution Preparation

- Accurately weigh about 2.00 mg of the Calcipotriol substance to be examined.
- Dissolve in the solvent mixture (Methanol: Water, 70:30 v/v) and dilute to 5.0 mL with the same solvent.

System Suitability

The system suitability is assessed using Reference Solution (c). The chromatogram should be similar to the one provided with the Calcipotriol Monohydrate CRS. The peak-to-valley ratio between the peak due to Impurity C and the peak due to Calcipotriol should be a minimum of 1.5.^[1] The relative retention time for Impurity C is approximately 0.92 with reference to Calcipotriol.^[1]

Data Analysis

The percentage of Impurity C in the sample is calculated by comparing the peak area of Impurity C in the sample chromatogram with the peak area of Calcipotriol in the chromatogram of Reference Solution (a).

Method Validation Data

While the European Pharmacopoeia provides the method, detailed public validation data for **Calcipotriol Impurity C** specifically (linearity, accuracy, precision, LOD, LOQ) is not extensively available in the searched literature. A stability-indicating RP-HPLC method developed by Bhogadi et al. demonstrated the separation of Calcipotriol and its impurities,

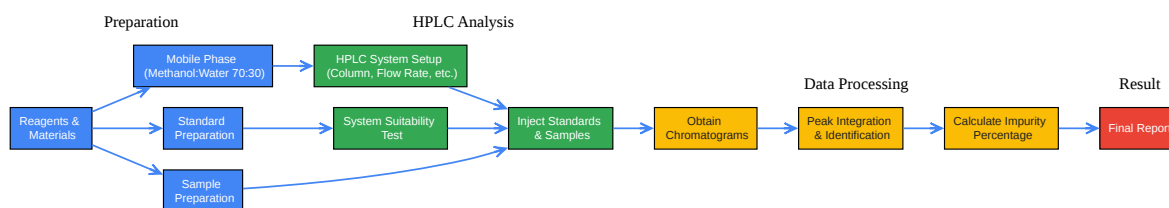
including Impurity C, and provided validation data for Calcipotriol itself.[2][3] For regulatory purposes, it is essential that the user validates the method for the determination of Impurity C in their laboratory according to ICH guidelines.

Table 2: Summary of a Related Validated Method for Calcipotriol Impurities[2][3]

Parameter	Bhogadi et al. (2015) Method Details
Column	RP-C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase	Gradient elution with Water, Methanol, Acetonitrile, and Tetrahydrofuran
Column Temperature	50°C
Detection	264 nm for Calcipotriol and its impurities
Calcipotriol LOD	0.002 µg/mL
Calcipotriol LOQ	0.006 µg/mL

Note: The method by Bhogadi et al. is a different, gradient method, but it demonstrates the feasibility of separating and quantifying Calcipotriol impurities.

Experimental Workflow



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Caption: Experimental workflow for the determination of **Calcipotriol Impurity C**.

Conclusion

The HPLC method described, based on the European Pharmacopoeia, is a reliable procedure for the determination of **Calcipotriol Impurity C**. Proper system suitability checks and method validation are crucial for obtaining accurate and precise results. Researchers should perform in-house validation to ensure the method is suitable for their specific analytical needs.

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References

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